molecular formula C15H20O B1217673 3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan

3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan

Cat. No. B1217673
M. Wt: 216.32 g/mol
InChI Key: VMDXHYHOJPKFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan is a natural product found in Smyrnium perfoliatum, Dasystenella acanthina, and other organisms with data available.

Scientific Research Applications

Isofuranodiene Structure Analysis

Research on the sesquiterpenoid “Isofuranodiene” isolated from Stenocylax michelii (Lam.)Berg. (Myrtaceae) deduced the structure of 3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca-[b]-furan (I) using various spectroscopic methods (Rücker, Silva, & Bauer, 1971).

Compound Synthesis and Conformation

The synthesis of certain compounds, such as 9β-Hydroxy-1β,10α-epoxyparthenolide, involves the use of structures similar to 3,6,10-trimethyl-cyclodeca[b]furan. This study focused on the conformation and structure of these compounds (Moumou et al., 2010).

Molecular Structure Analysis

Studies on the crystal structure of related compounds, like the (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide methanol hemisolvate, provide insights into the molecular configurations and interactions of molecules with similar structures to 3,6,10-trimethyl-cyclodeca[b]furan (Penthala et al., 2014).

Cycloaddition Mechanism Study

A study on the Lewis acid-catalyzed [4 + 3] cycloaddition of 2-(trimethyl silyloxy)acrolein with furan, provides insight into the reaction mechanisms of similar furan compounds, which could be relevant for understanding the behavior of 3,6,10-trimethyl-cyclodeca[b]furan in chemical reactions (Sáez, Arnó, & Domingo, 2003).

Stereocontrolled Construction Study

Research on the stereocontrolled construction of oxygen-bridged tricyclic frameworks in furanoheliangolides offers insights into the synthesis and manipulation of complex organic structures, which could be related to the synthesis and structural manipulation of 3,6,10-trimethyl-cyclodeca[b]furan (Brown & Paquette, 1992).

properties

IUPAC Name

3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXHYHOJPKFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan
Reactant of Route 2
3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan
Reactant of Route 3
3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan
Reactant of Route 4
3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan
Reactant of Route 5
3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan
Reactant of Route 6
3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.